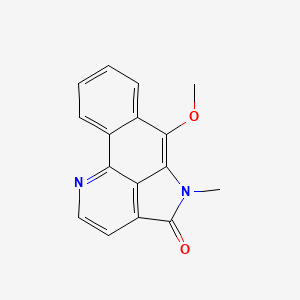
Eupolauramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupolauramine is a natural product found in Anaxagorea dolichocarpa with data available.
Aplicaciones Científicas De Investigación
Antitumoral Activity
Eupolauramine, isolated from Anaxagorea dolichocarpa, shows promising antitumoral activity in leukemic cells. Specifically, eupolauramine demonstrated concentration-dependent effects in K562 leukemic cells, with an IC50 of 18.97 µg/mL, indicating its potential as a therapeutic agent in cancer treatment (Lúcio et al., 2011).
Molecular and Crystal Structure
The molecular and crystal structure of eupolauramine was identified as 6-methoxy-5-methyl-(4H)-1,5-diaza-acephenanthrylen-4-one. This discovery, derived from single-crystal X-ray structure analysis, provides crucial information for understanding the chemical properties and potential applications of eupolauramine (Bowden et al., 1976).
Synthesis Methods
Significant advancements have been made in synthesizing eupolauramine, enhancing its accessibility for research and potential therapeutic use. Key methods include benzotriazolyl-mediated connections and free radical cyclization, which provide efficient pathways to produce eupolauramine (Rys et al., 2004); (Hoarau et al., 2001).
Biological and Antifungal Activity
Eupolauramine and related compounds have been investigated for their antifungal activities. Studies show that eupolauramine can inhibit the growth of fungal cells by targeting specific cellular pathways, such as DNA topoisomerases, indicating its potential as an antifungal agent (Khan et al., 2002); (Tripathi et al., 2017).
Propiedades
Nombre del producto |
Eupolauramine |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
8-methoxy-10-methyl-10,15-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-11-one |
InChI |
InChI=1S/C16H12N2O2/c1-18-14-12-11(16(18)19)7-8-17-13(12)9-5-3-4-6-10(9)15(14)20-2/h3-8H,1-2H3 |
Clave InChI |
SPQOZEXGRPKDKS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=CC=CC=C3C4=NC=CC(=C24)C1=O)OC |
Sinónimos |
eupolauramine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



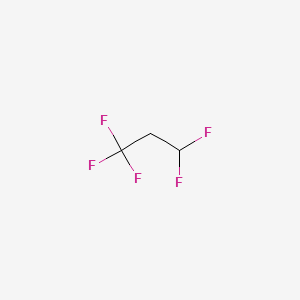
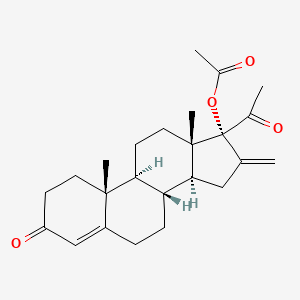
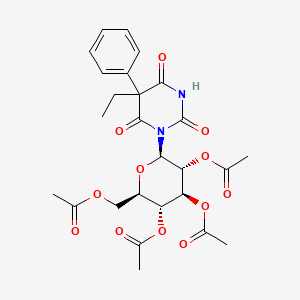
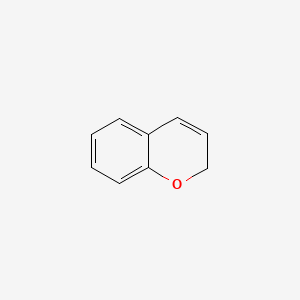



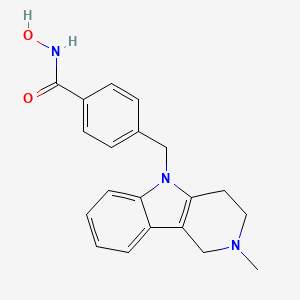
![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)